Rhizoxin vs. Cisplatin and Etoposide: Quantified Superior Cytotoxicity in Lung Cancer Cell Lines
Rhizoxin demonstrated nanomolar potency superior to cisplatin and etoposide in head-to-head comparative MTT assays using human lung cancer cell lines. In SCLC and NSCLC cell lines, rhizoxin exhibited IC50 values ranging from 0.408 nM to 1.56 nM, whereas cisplatin IC50 values ranged from 660 nM to 16,300 nM and etoposide IC50 values ranged from 275 nM to 31,300 nM [1]. Additionally, the sensitivity ratio (most sensitive to most resistant cell line) was <4-fold for rhizoxin versus >20-fold for cisplatin and >100-fold for etoposide [1]. Rhizoxin also showed complete non-cross-resistance: cisplatin-resistant SBC-3/CDDP and etoposide-resistant SBC-3/ETP sublines remained equally sensitive to rhizoxin as the parental line [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.408 nM to 1.56 nM across SCLC and NSCLC cell lines |
| Comparator Or Baseline | Cisplatin (660 nM to 16,300 nM); Etoposide (275 nM to 31,300 nM) |
| Quantified Difference | Rhizoxin is approximately 1,000-fold more potent than cisplatin and 700-fold more potent than etoposide in the most sensitive comparisons |
| Conditions | MTT assay; 4 SCLC cell lines (SBC-2, -3, -4, -7) and 2 NSCLC cell lines (ABC-1, EBC-1) |
Why This Matters
This quantitative evidence directly supports selecting rhizoxin over cisplatin or etoposide for research involving lung cancer models, particularly when nanomolar potency and narrow inter-cell line variability are required.
- [1] Takigawa N, et al. Assessment of antitumor activity of rhizoxin for human lung cancer cell lines: a potent new drug for drug-resistant lung cancer. Gan To Kagaku Ryoho. 1993;20(9):1221-1226. View Source
